molecular formula C15H20N2OS B7560394 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one

Cat. No. B7560394
M. Wt: 276.4 g/mol
InChI Key: CUABHNWHUCZCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one, also known as TTA-P2, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one works by selectively inhibiting the activity of voltage-gated calcium channels, which are critical for the release of neurotransmitters in the brain. This inhibition leads to a reduction in the amount of neurotransmitter released, which can be used to study the role of calcium channels in different biological processes.
Biochemical and Physiological Effects:
1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying different biological processes. In addition to its ability to inhibit voltage-gated calcium channels, 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one has also been shown to modulate the activity of other ion channels, including potassium channels. This modulation can lead to changes in membrane potential and excitability, which can be used to study different physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one in lab experiments is its ability to selectively inhibit the activity of voltage-gated calcium channels. This selectivity allows researchers to study the role of calcium channels in different biological processes without affecting other ion channels. However, one of the limitations of using 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one is its potential toxicity, which can lead to cell death in certain cell types.

Future Directions

There are several future directions for the use of 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one in scientific research. One potential application is in the study of neurological disorders, where 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one can be used to investigate the role of calcium channels in different disease states. Another potential application is in the development of new drugs that target voltage-gated calcium channels, which could lead to the development of new treatments for various diseases. Additionally, further research is needed to determine the safety and efficacy of 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one in different cell types and animal models.

Synthesis Methods

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one can be synthesized using a multistep process that involves the reaction of 3-aminothiophene with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione. The resulting product is then treated with hydrochloric acid and purified through column chromatography to obtain 1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one in its pure form.

Scientific Research Applications

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to inhibit the activity of voltage-gated calcium channels. This inhibition can lead to a reduction in neurotransmitter release, which can be used to study the role of calcium channels in different neurological disorders.

properties

IUPAC Name

1-[3-(thian-3-ylamino)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-15-7-2-8-17(15)14-6-1-4-12(10-14)16-13-5-3-9-19-11-13/h1,4,6,10,13,16H,2-3,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABHNWHUCZCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one

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